Differentiation via Cleavage Site Specificity: p-Nitrophenyl-D-Cellobioside vs. Cellulase and β-Glucosidase
p-Nitrophenyl β-d-cellobioside (pNPC) exhibits a distinct and quantifiable difference in cleavage site preference when acted upon by a cellulase versus a β-glucosidase. This specificity allows for the differentiation of enzyme activities in complex mixtures [1].
| Evidence Dimension | Cleavage Site Preference |
|---|---|
| Target Compound Data | Aglycon linkage preferentially split by cellulase [1] |
| Comparator Or Baseline | Holoside linkage somewhat easier to split by β-glucosidase than the aglycon bond [1] |
| Quantified Difference | Qualitative difference in primary bond cleavage site, confirmed by paper chromatography [1] |
| Conditions | Enzymes: Cellulase and β-glucosidase from Irpex lacteus [1] |
Why This Matters
This unique cleavage pattern enables the use of pNPC to selectively measure exoglucanase activity in a mixture of cellulolytic enzymes, an advantage not offered by substrates with less defined specificities.
- [1] Nisizawa K, Hashimoto Y. Cellulose-splitting enzymes. VI. Difference in the specificities of cellulase and β-glucosidase from Irpex lacteus. Arch Biochem Biophys. 1959;81(1):211-222. View Source
